ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The trifluoromethyl group attached to the pyrazole ring significantly affects the chemical and physical properties of the compound, making it a subject of interest in various chemical syntheses and applications .
Synthesis Analysis
The synthesis of ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate derivatives can be achieved through condensation reactions. For instance, ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates were prepared by condensing arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at low temperatures . Another approach involves the use of ultrasound irradiation to synthesize ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, which demonstrates the versatility of pyrazole synthesis methods .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography and various spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed using single-crystal X-ray diffraction studies . Similarly, X-ray diffraction analysis was used to verify the position of the trifluoromethyl group on the pyrazole ring in the synthesis of 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acids and esters .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including acylation, alkylation, and cross-coupling reactions. For instance, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates were synthesized via highly regioselective acylation and alkylation reactions . Additionally, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates were used as precursors in Sonogashira-type cross-coupling reactions to obtain condensed pyrazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by the substituents on the pyrazole ring. The presence of a trifluoromethyl group, for example, can enhance the compound's stability and reactivity. The solubility, melting point, and boiling point of these compounds can vary significantly depending on their molecular structure. The compound's reactivity can also be studied through its interaction with various reagents, as seen in the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into different derivatives .
Scientific Research Applications
Agrochemical and Pharmaceutical Industries
- Field : Agrochemical and Pharmaceutical Industries .
- Application : Trifluoromethylpyridines and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests .
- Methods : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various chemical reactions . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Functionalized Pyrazoles
- Field : Organic Chemistry .
- Application : The regioselective scalable synthesis of 3/5-trifluoromethyl pyrazole derivatives represents an important challenge, given the prominence of these motifs in both agrochemicals and pharmaceuticals .
- Methods : The synthesis involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride . Functionalization of the 5-position was achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .
- Results : The method developed provides a high-yielding and practical approach for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole .
Vapor-Phase Reaction
- Field : Chemical Engineering .
- Application : Trifluoromethylpyridines are used in vapor-phase reactions . These reactions are important in the development of organic compounds containing fluorine .
- Methods : The development of fluorinated organic chemicals involves various chemical reactions . The trifluoromethyl group is treated as a purely electron-withdrawing group during compound development .
- Results : More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
Vapor-Phase Reaction
- Field : Chemical Engineering .
- Application : Trifluoromethylpyridines are used in vapor-phase reactions . These reactions are important in the development of organic compounds containing fluorine .
- Methods : The development of fluorinated organic chemicals involves various chemical reactions . The trifluoromethyl group is treated as a purely electron-withdrawing group during compound development .
- Results : More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
Safety And Hazards
Future Directions
The future directions for the research and development of “ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate” and its derivatives are promising. Given the unique properties and potential applications of trifluoromethylpyridine (TFMP) derivatives in the agrochemical and pharmaceutical industries, it is expected that many novel applications of these compounds will be discovered in the future .
properties
IUPAC Name |
ethyl 1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-3-15-7(14)5-4-12-13(2)6(5)8(9,10)11/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDQIVPSSDGXQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371916 | |
Record name | ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
CAS RN |
231285-86-2 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(trifluoromethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=231285-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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